molecular formula C15H13N5O5 B14329103 N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide CAS No. 101102-36-7

N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide

Cat. No.: B14329103
CAS No.: 101102-36-7
M. Wt: 343.29 g/mol
InChI Key: JNVRXDSZNKFKTM-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, which imparts distinct reactivity and functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-acetamidobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The specific steps are as follows :

  • Dissolve 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (20 ml).
  • Add 4-acetamidobenzaldehyde (1 mmol, 122.1 mg) to the solution.
  • Reflux the mixture at 338 K for 4 hours.
  • Remove the solvent and recrystallize the solid product from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and nucleophiles.

    Conditions: Reactions are typically carried out in organic solvents such as ethanol, under reflux conditions.

Major Products

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Substituted Products: Resulting from nucleophilic substitution reactions on the nitro groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide involves its reactivity with carbonyl compounds. The compound forms hydrazones through a condensation reaction, where the hydrazine group (-NHNH2) adds to the carbonyl group (C=O) of aldehydes or ketones, followed by the elimination of water . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is unique due to the presence of both the dinitrophenyl and acetamide groups, which confer distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with carbonyl compounds and nucleophiles.

Properties

CAS No.

101102-36-7

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

N-[4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C15H13N5O5/c1-10(21)17-12-4-2-11(3-5-12)9-16-18-14-7-6-13(19(22)23)8-15(14)20(24)25/h2-9,18H,1H3,(H,17,21)

InChI Key

JNVRXDSZNKFKTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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